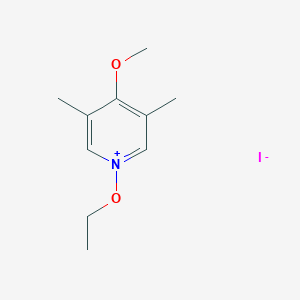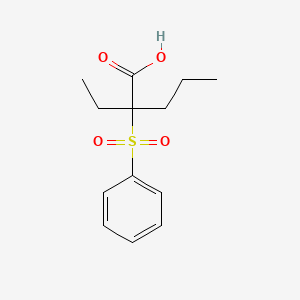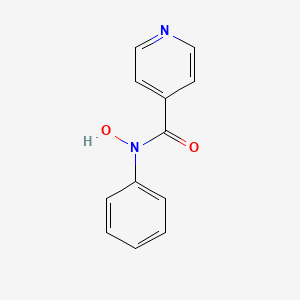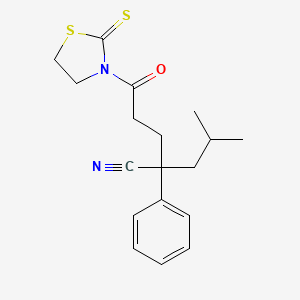![molecular formula C9H18O5Si B14278409 5-Methyl-4-[(trimethoxysilyl)methyl]oxolan-2-one CAS No. 169253-54-7](/img/structure/B14278409.png)
5-Methyl-4-[(trimethoxysilyl)methyl]oxolan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methyl-4-[(trimethoxysilyl)methyl]oxolan-2-one is an organic compound characterized by the presence of a trimethoxysilyl group attached to a methyl-substituted oxolanone ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-4-[(trimethoxysilyl)methyl]oxolan-2-one typically involves the reaction of a suitable precursor with trimethoxysilane under controlled conditions. One common method involves the use of a methyl-substituted oxolanone derivative, which is reacted with trimethoxysilane in the presence of a catalyst. The reaction is usually carried out under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques, such as distillation and chromatography, is common to isolate the desired compound from reaction mixtures.
Analyse Chemischer Reaktionen
Types of Reactions
5-Methyl-4-[(trimethoxysilyl)methyl]oxolan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The trimethoxysilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and organometallic compounds facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives.
Wissenschaftliche Forschungsanwendungen
5-Methyl-4-[(trimethoxysilyl)methyl]oxolan-2-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of advanced materials, coatings, and adhesives.
Wirkmechanismus
The mechanism of action of 5-Methyl-4-[(trimethoxysilyl)methyl]oxolan-2-one involves its interaction with specific molecular targets and pathways. The trimethoxysilyl group can form stable bonds with various substrates, facilitating its incorporation into larger molecular structures. The compound’s reactivity is influenced by the presence of the oxolanone ring, which can undergo various chemical transformations.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Butyl-4-methyloxolan-2-one: Known for its use in flavor and fragrance industries.
Trimethylsilyl derivatives: Commonly used in organic synthesis for their stability and reactivity.
Uniqueness
5-Methyl-4-[(trimethoxysilyl)methyl]oxolan-2-one is unique due to the presence of both a trimethoxysilyl group and a methyl-substituted oxolanone ring. This combination imparts distinct chemical properties, making it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
169253-54-7 |
|---|---|
Molekularformel |
C9H18O5Si |
Molekulargewicht |
234.32 g/mol |
IUPAC-Name |
5-methyl-4-(trimethoxysilylmethyl)oxolan-2-one |
InChI |
InChI=1S/C9H18O5Si/c1-7-8(5-9(10)14-7)6-15(11-2,12-3)13-4/h7-8H,5-6H2,1-4H3 |
InChI-Schlüssel |
GARYUIGVVXUFPZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1C(CC(=O)O1)C[Si](OC)(OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-(Diethylamino)-2-[(E)-(6-methyl-1,3-benzothiazol-2-yl)diazenyl]benzoic acid](/img/structure/B14278326.png)
![Dibutylbis[(thiophene-2-carbonyl)oxy]stannane](/img/structure/B14278331.png)
![(Dicyclohexylmethyl)[(2-methylpropanoyl)oxy]stannane](/img/structure/B14278335.png)
![2-Tert-butyl-1,3-bis(2,2-dimethyl[1,3]dioxolan-4-ylmethyl)isourea](/img/structure/B14278336.png)
![4-{2-[6-Oxo-5-(propan-2-yl)cyclohexa-2,4-dien-1-ylidene]hydrazinyl}benzene-1-sulfonic acid](/img/structure/B14278340.png)

![3-(5H-[1,3]Thiazolo[2,3-b]quinazolin-3-yl)phenol](/img/structure/B14278353.png)





![(1S,3R,5R,7R)-1-ethyl-3,5,7-trimethyl-2,8-dioxabicyclo[3.2.1]octane](/img/structure/B14278391.png)
![9-Benzyl-4-chloro-9H-pyrimido[4,5-B]indole](/img/structure/B14278403.png)
